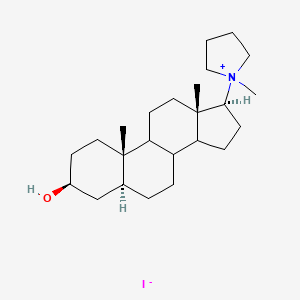
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the androstane steroid structure It is characterized by the presence of a pyrrolidinium group attached to the steroid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative, such as 3beta-Hydroxy-5alpha-androstan-17-one.
Functional Group Modification: The hydroxyl group at the 3-position is protected, and the ketone at the 17-position is reduced to a hydroxyl group.
Pyrrolidinium Group Introduction: The protected androstane derivative is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidinium group.
Deprotection and Iodination: The protecting groups are removed, and the final compound is iodinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidinium group or the steroid backbone.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the iodide ion can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The pyrrolidinium group may interact with cellular receptors or enzymes, modulating their activity. The steroid backbone can influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3beta-Hydroxy-5alpha-androstan-17-one: A precursor in the synthesis of the target compound.
17-Alpha-allyl-17-beta-hydroxy-5-alpha-androstan-3-beta-yl acetate: Another steroid derivative with similar structural features.
5-Alpha-androstane-3-beta,17-beta-diol: A related compound with hydroxyl groups at the 3 and 17 positions.
Uniqueness
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is unique due to the presence of the pyrrolidinium group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10085-59-3 |
|---|---|
Molekularformel |
C24H42INO |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
(3S,5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;iodide |
InChI |
InChI=1S/C24H42NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17-22,26H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,18-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
ZYKRWXMEJLINKZ-YGFOHXMGSA-M |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C)O.[I-] |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


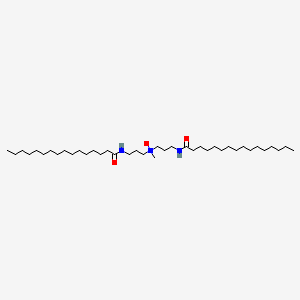
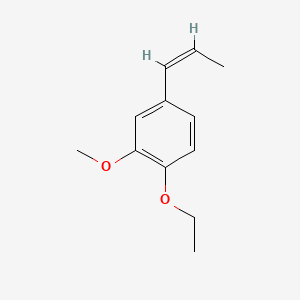
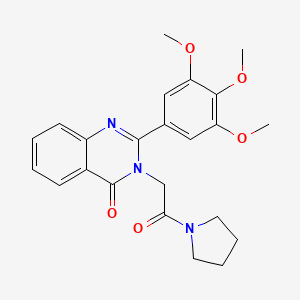


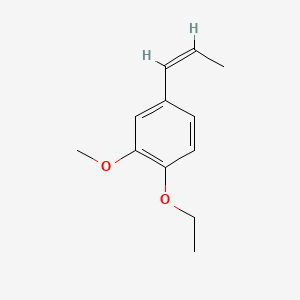

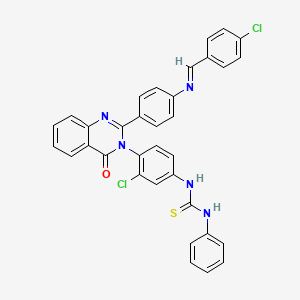

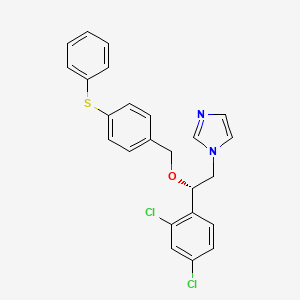
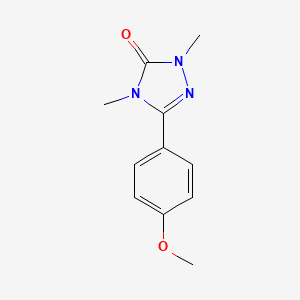
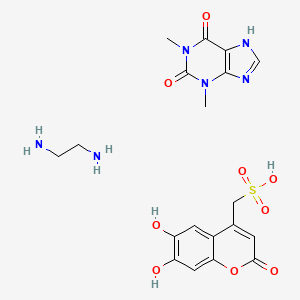
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)

